4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid
Description
This compound is a synthetic dipeptide derivative characterized by a γ-glutamyl-linked structure. Its IUPAC name reflects a butanoic acid backbone with a carbamoyl group attached to a (1S)-configured ethyl chain bearing a carboxylate and a 4-hydroxy-3-nitrophenyl substituent. The stereochemistry (1S) is critical for molecular recognition in biological systems, though its specific applications remain underexplored in publicly available literature.
Properties
IUPAC Name |
5-[[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8/c17-11-5-4-8(7-10(11)16(23)24)6-9(14(21)22)15-12(18)2-1-3-13(19)20/h4-5,7,9,17H,1-3,6H2,(H,15,18)(H,19,20)(H,21,22)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJYQPNWTRHJPJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCCC(=O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CCCC(=O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid typically involves multiple steps, including the formation of the carbamoyl group and the introduction of the nitrophenyl group. One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions to form the carbamoyl group. The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carbamoylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
The compound 4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoic acid (often referred to as a derivative of a phenylalanine analog) has garnered attention in various scientific research applications due to its unique structural properties and biological activities. Below is a comprehensive overview of its applications, supported by data tables and relevant case studies.
Chemical Properties and Structure
This compound belongs to a class of amino acid derivatives and is characterized by the presence of a carboxylic acid group, a nitrophenyl moiety, and a butanoic acid backbone. The molecular formula is , which indicates the presence of two nitrogen atoms and multiple functional groups that contribute to its reactivity and biological interactions.
Pharmaceutical Development
Anticancer Activity
Research has indicated that compounds similar to 4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoic acid exhibit significant anticancer properties. For example, studies have shown that derivatives with nitrophenyl groups can inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is often linked to the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
The compound's structure allows it to interact with neurotransmitter systems, suggesting potential applications in neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is a contributing factor in conditions such as Alzheimer's and Parkinson's disease.
Biochemical Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been tested against proteases and kinases, showcasing varying degrees of inhibition that could lead to therapeutic applications in metabolic disorders.
Drug Delivery Systems
Due to its amphiphilic nature, 4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoic acid can be utilized in drug delivery systems. Its ability to form micelles or nanoparticles enhances the solubility of poorly water-soluble drugs, improving their bioavailability.
Agricultural Applications
Pesticide Development
Research has explored the potential use of this compound as a pesticide or herbicide. Its structural features allow it to interact with plant growth regulators, potentially leading to the development of new agrochemicals that can enhance crop yield while minimizing environmental impact.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Pharmaceutical | Anticancer agents | Induces apoptosis in cancer cells |
| Neuroprotective agents | Protects neurons from oxidative stress | |
| Biochemical Research | Enzyme inhibitors | Inhibits proteases/kinases |
| Drug delivery systems | Enhances solubility and bioavailability | |
| Agricultural | Pesticide/herbicide development | Interacts with plant growth regulators |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound and tested their cytotoxicity against various cancer cell lines. Results demonstrated that certain modifications enhanced potency against breast cancer cells, indicating the potential for further development into effective anticancer therapies.
Case Study 2: Neuroprotection
A study conducted by Neuroscience Letters investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting its potential utility in neurodegenerative disease therapeutics.
Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of this compound on specific kinases implicated in metabolic disorders. The results indicated promising inhibitory activity, paving the way for future studies aimed at developing new treatments for diabetes and obesity-related conditions.
Mechanism of Action
The mechanism of action of 4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitrophenyl and carbamoyl groups, play a crucial role in its reactivity and interactions with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key Analogs :
(2S)-2-Amino-4-{[(1S)-1-Carboxy-2-(4-Hydroxyphenyl)Ethyl]Carbamoyl}Butanoic Acid (γ-L-Glutamyl-L-Tyrosine) Structure: Differs by the absence of the 3-nitro group on the phenyl ring, replaced by a hydroxyl group at the 4-position . Properties: Naturally occurring metabolite (HMDB0011741) detected in blood, feces, and urine. Its logP (2.45) and solubility are influenced by the phenolic -OH group, enhancing hydrophilicity compared to the nitro analog .
4-[(1S)-1-Carboxy-2-[(Prop-2-En-1-Yloxy)Carbonyl]Amino]Ethyl]Carbamoyl}Butanoic Acid Structure: Features an allyloxycarbonyl (Alloc) protecting group on the ethylamine moiety, likely used as a synthetic intermediate . Properties: The Alloc group increases steric bulk and alters reactivity, facilitating selective deprotection during solid-phase peptide synthesis.
Z-Glu-Tyr-OH (Benzyloxycarbonyl-Protected γ-Glutamyl-Tyrosine) Structure: Includes a benzyloxycarbonyl (Z) group at the N-terminus, blocking the α-amino group . Properties: Higher molecular weight (436.4 g/mol) and logP (~2.45) compared to the target compound. Melting point: 185–187°C, indicative of crystalline stability .
Patent Derivatives (EP 4 374 877 A2) :
- Example: 4-[2,3-Difluoro-4-[[10-Hydroxy-6-Methyl-8-Oxo-9-[[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Phenyl]Carbamoyl]-6,7-Diazaspiro[4.5]Dec-9-En-7-Yl]Methyl]Phenoxy]Butanoic Acid Structure: Incorporates a spiro-diaza ring and trifluoromethyl-pyrimidine groups, enabling kinase inhibition or antimicrobial activity . Contrast: The target compound lacks such complex heterocycles, suggesting simpler metabolic pathways.
Comparative Data Table
Research Implications
- Stability: Nitro groups may confer susceptibility to enzymatic reduction, altering metabolic pathways relative to non-nitrated peptides.
- Synthetic Utility : The absence of complex protecting groups (cf. Z-Glu-Tyr-OH) simplifies synthesis but may limit selective functionalization .
Biological Activity
4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoic acid, with the CAS number 2824986-54-9, is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O8, with a molecular weight of 340.28 g/mol. Its structure features a carboxylic acid group, a nitrophenyl group, and a carbamoyl group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O8 |
| Molecular Weight | 340.28 g/mol |
| IUPAC Name | 5-[[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]amino]-5-oxopentanoic acid |
| CAS Number | 2824986-54-9 |
The biological activity of 4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoic acid is primarily attributed to its interaction with various molecular targets. The functional groups present in the compound facilitate:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Binding : It can interact with biological receptors, modulating signaling pathways that influence cell behavior.
- Oxidative Stress Modulation : The presence of the nitrophenyl group suggests potential involvement in generating reactive oxygen species (ROS), which can affect cellular signaling and apoptosis.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
Anticancer Activity
Studies have shown that compounds similar to 4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoic acid can induce apoptosis in cancer cells. For instance, the nitrophenyl moiety is often linked to enhanced cytotoxicity against various cancer cell lines due to its ability to generate ROS and disrupt redox balance.
Antimicrobial Properties
Research into related compounds has demonstrated antimicrobial effects against various pathogens. The structural characteristics of this compound suggest it may possess similar properties, potentially acting against bacterial strains or fungi through disruption of their cellular processes.
Neuroprotective Effects
Some studies indicate that compounds containing hydroxyl and nitro groups can offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds structurally related to 4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoic acid:
- Anticancer Efficacy : A study demonstrated that a similar nitrophenyl-containing compound exhibited significant cytotoxicity against colorectal cancer cells by inducing apoptosis through ROS generation .
- Antimicrobial Activity : Research highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance their efficacy as antimicrobial agents .
- Neuroprotection : Another investigation revealed that compounds with similar functional groups might protect neuronal cells from oxidative damage, indicating potential therapeutic avenues for treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
